Tirilazad mesylate
Overview
Description
Tirilazad mesylate is a non-glucocorticoid, 21-aminosteroid that inhibits lipid peroxidation. It was developed to provide neuroprotective effects in conditions such as ischemic stroke, traumatic brain injury, spinal cord injury, and subarachnoid hemorrhage. The compound is known for its ability to scavenge free radicals and protect cellular membranes from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tirilazad mesylate involves the modification of the steroid molecule to remove glucocorticoid side effects and enhance free radical scavenging properties. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the structure was optimized to enhance its antioxidant capabilities .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in public literature. The compound is produced under controlled conditions to ensure its purity and efficacy for clinical use .
Chemical Reactions Analysis
Types of Reactions: Tirilazad mesylate primarily undergoes antioxidant reactions, specifically inhibiting lipid peroxidation. This process involves the scavenging of free radicals that would otherwise attack cell membrane lipids .
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include iron-dependent lipid peroxidation inhibitors and free radical scavengers. The compound’s antioxidant properties are enhanced under conditions that promote the stabilization of cellular membranes .
Major Products Formed: The major products formed from the reactions involving this compound are stabilized cellular membranes and reduced levels of lipid peroxides. This results in decreased oxidative damage and improved cellular function .
Scientific Research Applications
Tirilazad mesylate has been extensively studied for its neuroprotective effects. It has shown promise in reducing vasospasm following subarachnoid hemorrhage and decreasing infarct size in focal cerebral ischemia . The compound has been used in clinical trials for conditions such as spinal cord injury, traumatic brain injury, and ischemic stroke . Its ability to inhibit lipid peroxidation makes it a valuable tool in research focused on oxidative stress and neuroprotection .
Mechanism of Action
The mechanism of action of tirilazad mesylate is rooted in its ability to inhibit lipid peroxidation. This destructive process occurs when free radicals attack cell membrane lipids. As a potent antioxidant, this compound scavenges these free radicals, thereby protecting cellular membranes and mitochondrial function . The compound’s molecular targets include cellular membranes and mitochondrial structures, where it exerts its protective effects by stabilizing these components and preventing oxidative damage .
Comparison with Similar Compounds
Tirilazad mesylate is part of a class of compounds known as 21-aminosteroids. Similar compounds include methylprednisolone and dexamethasone, which are also used for their anti-inflammatory and neuroprotective properties. this compound is unique in that it lacks glucocorticoid activity, reducing the risk of side effects associated with glucocorticoids . Other similar compounds include U74006 and U89678, which share similar antioxidant properties but differ in their specific applications and efficacy .
Conclusion
This compound is a potent neuroprotective agent with significant applications in the treatment of neurological disorders. Its ability to inhibit lipid peroxidation and protect cellular membranes makes it a valuable tool in both clinical and research settings. While similar compounds exist, this compound’s unique properties and reduced side effects make it a standout option in the field of neuroprotection.
Biological Activity
Tirilazad mesylate, a 21-aminosteroid, is primarily recognized for its neuroprotective properties, particularly in the context of traumatic brain injury and subarachnoid hemorrhage (SAH). This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and relevant research findings.
This compound exhibits its biological activity through several key mechanisms:
- Free Radical Scavenging : Tirilazad effectively scavenges oxygen free radicals, which are implicated in oxidative stress and cellular damage. This property is crucial in mitigating lipid peroxidation, a process that can lead to neuronal injury following trauma or ischemia .
- Membrane Stabilization : The compound integrates into cell membranes, enhancing their stability and reducing permeability to harmful substances. This action helps preserve the integrity of the blood-brain barrier (BBB), particularly during acute injuries .
- Neuroprotection : Tirilazad has demonstrated protective effects on neurons in various experimental models. It reduces neuronal death and preserves function by inhibiting lipid peroxidation and promoting cellular survival under stress conditions .
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in several studies, particularly concerning head injuries and SAH.
Case Study: Head Injury Trial
A multicenter trial involving 1,120 patients assessed the efficacy of tirilazad in severe head injuries. Key findings include:
- Patient Demographics : 85% of participants had severe head injuries (Glasgow Coma Scale [GCS] score 4-8).
- Outcomes : No significant differences were observed in overall recovery rates between the tirilazad and placebo groups after six months. However, subgroup analysis indicated a potential reduction in mortality for males with severe head injury accompanied by SAH (34% mortality in the tirilazad group vs. 43% in the placebo group; p=0.026) .
Table 1: Summary of Clinical Trials on this compound
Neuroprotective Effects
Research indicates that this compound effectively reduces BBB damage and enhances neuronal survival in preclinical models:
- In animal studies involving SAH, administration of tirilazad significantly decreased BBB damage by up to 60.6% compared to vehicle controls .
- The metabolite U-89678, formed from tirilazad, also exhibits similar neuroprotective effects, suggesting that both compounds contribute to the overall efficacy observed in clinical settings .
Limitations and Controversies
Despite its promising mechanisms and some positive results, this compound has faced scrutiny regarding its clinical effectiveness:
- A Cochrane review concluded that while tirilazad shows neuroprotective effects in animal models of ischemic stroke, it does not improve outcomes in humans and may even worsen them .
- Variability in trial results may stem from differences in patient demographics and treatment protocols across studies .
Properties
CAS No. |
110101-67-2 |
---|---|
Molecular Formula |
C39H56N6O5S |
Molecular Weight |
721.0 g/mol |
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |
InChI |
InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |
InChI Key |
HPZOOQSXPMEJBV-ODCFVKFUSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Key on ui other cas no. |
110101-67-2 |
Related CAS |
111793-42-1 (mesylate:hydrate) 110101-66-1 (Parent) 75-75-2 (Parent) |
Synonyms |
21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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